N-(4-hydroxyphenyl)-N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
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Overview
Description
(Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes hydroxyl, methyl, and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzene with methylamine to form N-methyl-4-hydroxybenzene. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, (Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-HYDROXYPHENYL)-N-METHYL-BENZENECARBOXIMIDAMIDE: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE: Lacks the hydroxyl group, potentially altering its biological activity.
Uniqueness
(Z)-N-(4-HYDROXYPHENYL)-N-METHYL-N’-(4-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these functional groups.
Properties
Molecular Formula |
C21H20N2O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-N-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(25,26)22-21(17-6-4-3-5-7-17)23(2)18-10-12-19(24)13-11-18/h3-15,24H,1-2H3/b22-21- |
InChI Key |
WLLSVBFZRLQFOD-DQRAZIAOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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